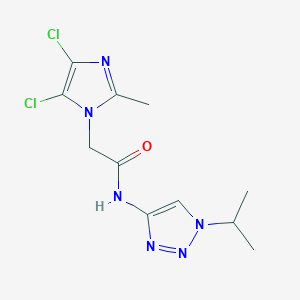![molecular formula C18H28N2O2 B3804806 N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide](/img/structure/B3804806.png)
N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide
Descripción general
Descripción
N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered in 2008 by a team of researchers from the University of Queensland, Australia. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly in treating hematological malignancies.
Mecanismo De Acción
N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide inhibits RNA polymerase I transcription by binding to a specific site on the enzyme and preventing it from initiating transcription. This leads to a decrease in ribosome biogenesis, which is essential for protein synthesis and cell growth. In cancer cells, which have high rates of protein synthesis, the inhibition of RNA polymerase I can induce cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide has been shown to have other biochemical and physiological effects. It can induce DNA damage and activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis. N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide has also been shown to modulate the expression of genes involved in cell proliferation, survival, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide as a research tool is its specificity for RNA polymerase I. This allows researchers to study the role of this enzyme in various cellular processes and diseases. However, N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide has some limitations as a research tool. It can induce DNA damage and activate the DNA damage response pathway, which can complicate data interpretation. Additionally, its effects on other cellular processes, such as ribosome biogenesis, can make it difficult to distinguish between direct and indirect effects.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide. One area of interest is its potential for combination therapy with other anticancer agents. Preclinical studies have shown that N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Another area of interest is the development of biomarkers to predict response to N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide treatment. Currently, there are no reliable biomarkers to identify patients who are likely to respond to N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide. Finally, there is ongoing research to develop more potent and selective inhibitors of RNA polymerase I transcription, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide has been extensively studied for its potential as an anticancer agent. It specifically targets RNA polymerase I, which is overexpressed in many cancer cells and plays a critical role in their survival and proliferation. By inhibiting RNA polymerase I, N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide can induce cancer cell death and suppress tumor growth. Preclinical studies have shown promising results in treating hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia, as well as solid tumors, such as breast and ovarian cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-2-[ethyl(methyl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-19(4)14(3)18(21)20(16-9-10-16)13-15-7-11-17(12-8-15)22-6-2/h7-8,11-12,14,16H,5-6,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXQZAHNWXICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)N(CC1=CC=C(C=C1)OCC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3804723.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B3804728.png)
![1-(4-{[(2,6-dimethylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide](/img/structure/B3804737.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B3804743.png)
![N-(4-chloro-3-{[4-(3-methylphenoxy)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B3804747.png)
![8-(3,4-dichlorobenzyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3804751.png)

![1-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]-1,4-diazepan-5-one](/img/structure/B3804760.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3804764.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3804767.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B3804775.png)
![1-(4-{[(2,6-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3804792.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B3804813.png)
![1-cyclohexyl-4-[(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)acetyl]-2-piperazinone](/img/structure/B3804819.png)